Cas no 13726-67-5 (Boc-Asp-OH)

Boc-Asp-OH 化学的及び物理的性質

名前と識別子

-

- N-(tert-Butoxycarbonyl)-L-aspartic acid

- Boc-Asp-OH

- Boc-Asp

- Boc-L-aspartic acid

- Boc-L-Asp-OH

- N-Boc-L-aspartic Acid

- BOC-ASPARTIC ACID

- BOC-L-ASP

- BOC-L-Aspatic

- Boc-L-Aspatic Acid

- N-BOC-1-ASPARTICACID

- N-Boc-aspartic acid

- N-Boc-L-Asp-benzyl ester

- N-t-butyloxycarbonyl-L-aspartic acid

- t-butoxycarbonyl-L-aspartic acid

- tert-butyloxycarbonyl-L-aspartic acid

- ENC2372947

- N-tert-Butoxycarbonyl-L-aspartic acid

- (S)-2-(TERT-BUTOXYCARBONYLAMINO)SUCCINIC ACID

- 13726-67-5

- Boc-Asp-OH, 99%

- M03267

- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid

- NS00051580

- CHEMBL17509

- SCHEMBL688341

- CHEBI:191068

- NSC 186910

- DTXSID301286262

- N.alpha.-(tert-Butoxycarbonyl)-L-aspartic acid

- AKOS015838040

- N-(t-butoxycarbonyl)-L-aspartic acid

- MFCD00037279

- N-Boc aspartic acid

- (TERT-BUTOXYCARBONYL)-L-ASPARTIC ACID

- Nalpha-(tert-butoxycarbonyl)-l-aspartic acid

- AS-12732

- Q-101671

- B2270

- HY-42065

- L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-

- (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid

- (2S)-2-[(tert-butoxycarbonyl)amino]butanedioic acid

- EN300-199053

- I10697

- AKOS015892632

- CS-0020432

- EINECS 237-294-7

-

- MDL: MFCD00037279

- インチ: 1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1

- InChIKey: KAJBMCZQVSQJDE-YFKPBYRVSA-N

- ほほえんだ: CC(C)(OC(N[C@H](C(O)=O)CC(O)=O)=O)C

- BRN: 1913973

計算された属性

- せいみつぶんしりょう: 233.089937g/mol

- ひょうめんでんか: 0

- XLogP3: 0.1

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 回転可能化学結合数: 6

- どういたいしつりょう: 233.089937g/mol

- 単一同位体質量: 233.089937g/mol

- 水素結合トポロジー分子極性表面積: 113Ų

- 重原子数: 16

- 複雑さ: 293

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.3397 (rough estimate)

- ゆうかいてん: 116-118 °C (lit.)

- ふってん: 377.4℃ at 760 mmHg

- フラッシュポイント: 182.1 °C

- 屈折率: 1.4640 (estimate)

- PSA: 112.93000

- LogP: 0.82990

- 光学活性: [α]20/D −6.0°, c = 1 in methanol

- ひせんこうど: -6 º (c=1, MeOH)

- ようかいせい: 不溶性

Boc-Asp-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R20/21/22

- ちょぞうじょうけん:Store at room temperature

Boc-Asp-OH 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-Asp-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-199053-1.0g |

(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |

13726-67-5 | 1g |

$355.0 | 2023-06-02 | ||

| eNovation Chemicals LLC | D505227-5g |

Boc-Asp-OH |

13726-67-5 | 97% | 5g |

$200 | 2023-09-01 | |

| MedChemExpress | HY-42065-5g |

Boc-Asp-OH |

13726-67-5 | 5g |

¥455 | 2023-06-14 | ||

| Cooke Chemical | A6277512-5G |

<i>N</i>-(<i>tert</i>-Butoxycarbonyl)-<small>L</small>-aspartic Acid |

13726-67-5 | >97.0%(HPLC) | 5g |

RMB 23.20 | 2025-02-20 | |

| Enamine | EN300-199053-10.0g |

(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |

13726-67-5 | 10g |

$1531.0 | 2023-06-02 | ||

| Cooke Chemical | A6277512-500g |

<i>N</i>-(<i>tert</i>-Butoxycarbonyl)-<small>L</small>-aspartic Acid |

13726-67-5 | >97.0%(HPLC) | 500g |

RMB 925.60 | 2025-02-20 | |

| Enamine | EN300-199053-5.0g |

(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |

13726-67-5 | 5g |

$1033.0 | 2023-06-02 | ||

| Enamine | EN300-199053-5g |

(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid |

13726-67-5 | 5g |

$1406.0 | 2023-09-16 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2270-5G |

N-(tert-Butoxycarbonyl)-L-aspartic Acid |

13726-67-5 | >98.0%(T)(HPLC) | 5g |

¥410.00 | 2024-04-17 | |

| MedChemExpress | HY-42065-1g |

Boc-Asp-OH |

13726-67-5 | 1g |

¥100 | 2023-08-31 |

Boc-Asp-OH 関連文献

-

1. The synthesis of pyrimidin-4-yl substituted α-amino acids. A versatile approach from alkynyl ketonesRobert M. Adlington,Jack E. Baldwin,David Catterick,Gareth J. Pritchard J. Chem. Soc. Perkin Trans. 1 1999 855

-

Sanfeng Dong,Yitian Zhao,Yulong Shi,Zhijian Xu,Jingshan Shen,Qi Jia,Yiming Li,Kaixian Chen,Bo Li,Weiliang Zhu Org. Biomol. Chem. 2021 19 1580

-

Alessandra Comandè,Marianna Greco,Emilia Lucia Belsito,Angelo Liguori,Antonella Leggio RSC Adv. 2019 9 22137

-

4. The efficient, enantioselective synthesis of quinoxaline, pyrazine and 1,2,4-triazine substituted α-amino acids from vicinal tricarbonylsRobert M. Adlington,Jack E. Baldwin,David Catterick,Gareth J. Pritchard J. Chem. Soc. Perkin Trans. 1 2001 668

-

5. Click glycoconjugation of per-azido- and alkynyl-functionalized β-peptides built from aspartic acidMarielle Barra,Olivier Roy,Mounir Tra?kia,Claude Taillefumier Org. Biomol. Chem. 2010 8 2941

-

Jonathan D. Bell,Alexander H. Harkiss,Christopher R. Wellaway,Andrew Sutherland Org. Biomol. Chem. 2018 16 6410

-

Deblina Sarkar,Monalisa Chowdhury,Prasanta Kumar Das J. Mater. Chem. B 2021 9 494

-

Christopher Blackburn,Cynthia Barrett,Jonathan L. Blank,Frank J. Bruzzese,Nancy Bump,Lawrence R. Dick,Paul Fleming,Khristofer Garcia,Paul Hales,Matthew Jones,Jane X. Liu,Masayuki Nagayoshi,Darshan S. Sappal,Michael D. Sintchak,Christopher Tsu,Cindy Xia,Xiansi Zhou,Kenneth M. Gigstad Med. Chem. Commun. 2012 3 710

-

9. Click glycoconjugation of per-azido- and alkynyl-functionalized β-peptides built from aspartic acidMarielle Barra,Olivier Roy,Mounir Tra?kia,Claude Taillefumier Org. Biomol. Chem. 2010 8 2941

-

James C. Anderson,J. Gair Ford,Matthew Whiting Org. Biomol. Chem. 2005 3 3734

Boc-Asp-OHに関する追加情報

Professional Introduction to Boc-Asp-OH (CAS No. 13726-67-5)

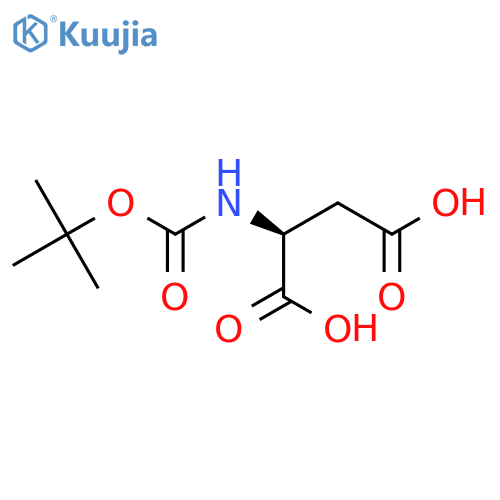

Boc-Asp-OH, chemically known as N-Boc-aspartic acid, is a crucial intermediate in the field of pharmaceutical synthesis and peptide chemistry. With the CAS number 13726-67-5, this compound has garnered significant attention due to its versatile applications in drug development and biotechnological research. The Boc (tert-butoxycarbonyl) group attached to the amino acid aspartic acid provides stability and reactivity that make it an indispensable tool for synthetic chemists.

The structure of Boc-Asp-OH consists of an aspartic acid residue with a Boc group protecting the amino group. This protection is essential in peptide synthesis, where selective modification of functional groups is required to achieve desired sequences without unwanted side reactions. The Boc group is particularly favored for its stability under basic conditions, making it ideal for multi-step syntheses involving strong bases.

In recent years, the demand for high-quality intermediates like Boc-Asp-OH has surged due to advancements in peptide-based drug therapies. Peptides have emerged as a cornerstone in targeted drug delivery systems, offering precision and efficacy that traditional small-molecule drugs often struggle to match. The role of Boc-Asp-OH in constructing these complex molecules cannot be overstated, as it provides a reliable foundation for building intricate peptide structures.

One of the most compelling applications of Boc-Asp-OH is in the synthesis of bioactive peptides that mimic natural signaling molecules. These peptides are being explored for their potential in treating a wide range of diseases, from neurodegenerative disorders to metabolic conditions. For instance, research has shown that certain peptide analogs derived from Boc-Asp-OH exhibit potent neuroprotective properties, making them promising candidates for therapies targeting Alzheimer's disease and other cognitive impairments.

The pharmaceutical industry has also leveraged Boc-Asp-OH in the development of enzyme inhibitors. Enzyme inhibition is a key strategy in drug design, where modulating enzymatic activity can lead to therapeutic benefits. By incorporating Boc-Asp-OH into enzyme inhibitor scaffolds, researchers have been able to create molecules with high specificity and low toxicity. This has opened new avenues for treating conditions such as cancer, inflammation, and infectious diseases.

Moreover, the use of Boc-Asp-OH extends beyond traditional pharmaceutical applications into the realm of biotechnology. Researchers are increasingly utilizing this compound in synthetic biology projects aimed at creating novel biocatalysts and metabolic pathways. The ability to precisely control peptide synthesis using intermediates like Boc-Asp-OH has enabled the engineering of microbes capable of producing valuable biochemicals more efficiently.

The chemical properties of Boc-Asp-OH make it an excellent candidate for various synthetic methodologies. Its stability under a wide range of conditions allows for flexible reaction design, enabling chemists to explore diverse synthetic routes. This adaptability has been instrumental in developing new synthetic strategies that improve yield and purity while reducing environmental impact.

In conclusion, Boc-Asp-OH (CAS No. 13726-67-5) represents a cornerstone in modern chemical synthesis and pharmaceutical development. Its role in constructing complex peptides and enzymes underscores its importance in advancing therapeutic interventions across multiple disease areas. As research continues to uncover new applications for this versatile compound, its significance in the chemical and biotechnology sectors is poised to grow even further.

13726-67-5 (Boc-Asp-OH) 関連製品

- 1783-96-6(D-Aspartic acid)

- 16937-99-8((tert-Butoxycarbonyl)-D-leucine)

- 59768-74-0(Boc-Asp(OMe)-OH)

- 13139-15-6(Boc-L-Leu-OH)

- 2419-94-5(N-Boc-L-glutamic acid)

- 53308-95-5(Boc-Nva-OH)

- 56-84-8(L-Aspartic acid)

- 62965-35-9(N-Boc-L-tert-Leucine)

- 41088-86-2(Boc-L-Homoserine)

- 3230-94-2(L-Ornithine L-aspartate)